molecular formula C22H18N2S B5124998 4-(4-methylphenyl)sulfanyl-3,5-diphenyl-1H-pyrazole

4-(4-methylphenyl)sulfanyl-3,5-diphenyl-1H-pyrazole

Cat. No.: B5124998
M. Wt: 342.5 g/mol
InChI Key: IVMIWDUDLRHJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylphenyl)sulfanyl-3,5-diphenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a sulfanyl group attached to a pyrazole ring, which is further substituted with phenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)sulfanyl-3,5-diphenyl-1H-pyrazole typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. One efficient method includes using vitamin B1 as a catalyst, which offers a metal-free and acid/base-free reaction environment . The reaction is characterized by high yields (78-92%) and simple operation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions using eco-friendly catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)sulfanyl-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(4-methylphenyl)sulfanyl-3,5-diphenyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)sulfanyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methylphenyl)sulfanyl-3,5-diphenyl-1H-pyrazole is unique due to its sulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(4-methylphenyl)sulfanyl-3,5-diphenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2S/c1-16-12-14-19(15-13-16)25-22-20(17-8-4-2-5-9-17)23-24-21(22)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMIWDUDLRHJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(NN=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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